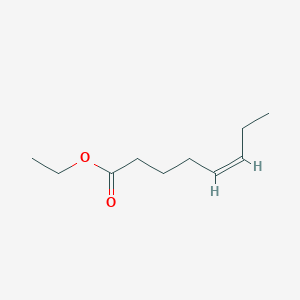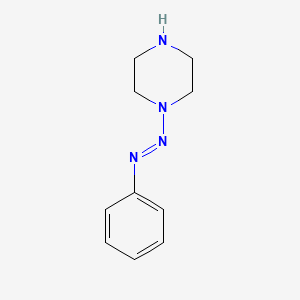
Piperazine,1-(phenylazo)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine,1-(phenylazo)-(9CI): is a chemical compound that belongs to the class of piperazine derivatives Piperazine itself is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine,1-(phenylazo)-(9CI) typically involves the reaction of piperazine with a diazonium salt derived from aniline. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with piperazine under controlled conditions to form Piperazine,1-(phenylazo)-(9CI).
The reaction conditions often involve maintaining a low temperature to stabilize the diazonium salt and prevent its decomposition. The pH of the reaction mixture is also carefully controlled to ensure optimal coupling efficiency.
Industrial Production Methods
Industrial production of Piperazine,1-(phenylazo)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Piperazine,1-(phenylazo)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite or catalytic hydrogenation, leading to the formation of the corresponding amine.
Substitution: The phenylazo group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Sodium dithionite, catalytic hydrogenation; basic or neutral conditions.
Substitution: Nucleophiles such as amines, thiols; varying conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Piperazine,1-(phenylazo)-(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine,1-(phenylazo)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The phenylazo group can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylpiperazine: A related compound with similar structural features but without the azo group.
N-Phenylpiperazine: Another derivative with a phenyl group attached to the nitrogen atom of the piperazine ring.
Uniqueness
Piperazine,1-(phenylazo)-(9CI) is unique due to the presence of the phenylazo group, which imparts distinct chemical reactivity and potential applications. The azo group allows for specific redox reactions and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
phenyl(piperazin-1-yl)diazene |
InChI |
InChI=1S/C10H14N4/c1-2-4-10(5-3-1)12-13-14-8-6-11-7-9-14/h1-5,11H,6-9H2 |
InChI Key |
WOFAPPKBZWDMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


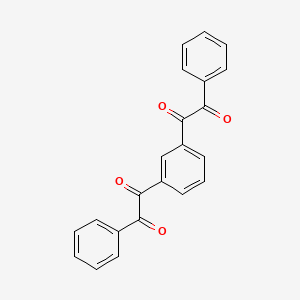
![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
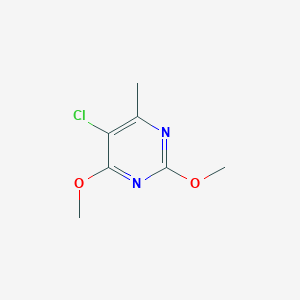
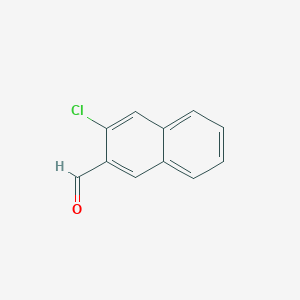
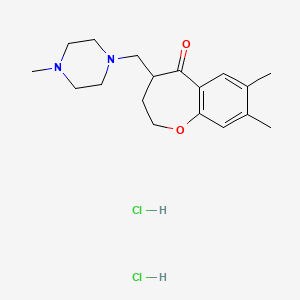
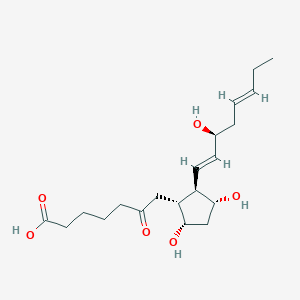

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
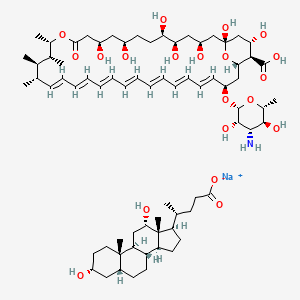
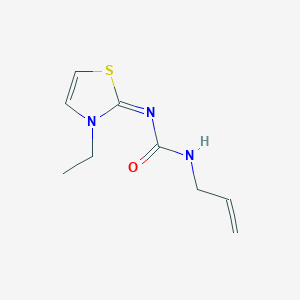
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
